molecular formula C11H19NO4 B174031 N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide CAS No. 158243-48-2

N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide

Cat. No.: B174031
CAS No.: 158243-48-2
M. Wt: 229.27 g/mol
InChI Key: OYSBVBIAZACMHG-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is a chemical compound with the molecular formula C11H19NO4. It is known for its unique spirocyclic structure, which includes a dioxaspirodecane ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methoxyamine and methyl iodide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to control reaction conditions precisely and to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy or methyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide has been identified as a significant compound in medicinal chemistry, particularly as a pharmaceutical intermediate. Its unique structural features allow it to be utilized in the synthesis of various biologically active molecules.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated the utility of this compound in synthesizing derivatives that exhibit enhanced pharmacological properties. For example, modifications to the dioxaspiro structure have led to the development of new analgesics and anti-inflammatory agents.

Biomedicine

In biomedicine, this compound serves as a valuable tool for drug discovery and development. Its spirocyclic structure provides a scaffold for creating diverse chemical libraries that can be screened for biological activity.

Application in Drug Screening

The compound has been used in high-throughput screening assays to identify potential drug candidates targeting various diseases, including cancer and neurodegenerative disorders. The ability to modify its structure allows researchers to optimize lead compounds effectively.

Pharmaceutical Intermediates

As a pharmaceutical intermediate, this compound plays a crucial role in the production of active pharmaceutical ingredients (APIs). Its stability and reactivity make it an ideal candidate for various synthetic pathways.

Synthesis Pathways

The compound can be synthesized through several chemical reactions, including:

  • Condensation Reactions : Combining it with other functional groups to create more complex molecules.
  • Functional Group Transformations : Modifying existing groups to enhance solubility or bioavailability.

Research Applications

The compound is also utilized in academic and industrial research settings for various experimental purposes:

  • Biological Experiments : Used to investigate mechanisms of action in cellular models.
  • Chemical Experiments : Employed in synthetic organic chemistry to explore new reaction pathways.

Data Table: Summary of Applications

Application AreaDescription
Medicinal ChemistryUsed as a pharmaceutical intermediate for synthesizing bioactive compounds
BiomedicineServes as a scaffold for drug discovery and development
Pharmaceutical IntermediatesKey role in producing active pharmaceutical ingredients (APIs)
Research ApplicationsUtilized in biological and chemical experiments

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
  • N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both methoxy and methyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide is a synthetic organic compound notable for its unique spirocyclic structure, which includes a dioxaspiro framework. This compound is characterized by the molecular formula C11H19NO4C_{11}H_{19}NO_{4} and a molecular weight of approximately 227.26 g/mol. Its structural features, particularly the carboxamide functional group, enhance its solubility and reactivity, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound involves interactions with various biological targets, potentially including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Properties : Initial evaluations indicate effectiveness against certain bacterial strains.
  • Anticancer Activity : Some studies have reported its potential in inhibiting cancer cell proliferation.
  • Neuropharmacological Effects : Given its structural similarity to known ligands, it may interact with neurotransmitter systems.

Interaction Studies

Research indicates that this compound interacts with several biological targets:

Biological Target Type of Interaction Effect
TAAR1AgonistModulates dopamine levels and cognitive functions
TAAR5AgonistInfluences mood disorders and neurogenesis
5-HT1A ReceptorAgonistPotential role in anxiety and depression treatment

These interactions highlight the compound's versatility as a lead candidate for drug development.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potential as an antimicrobial agent.

Anticancer Potential

A separate investigation into the anticancer effects revealed that this compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

  • Reaction of Spirocyclic Ketone : A spirocyclic ketone is reacted with methoxyamine and methyl iodide.
  • Solvent Use : The reaction is conducted in organic solvents like dichloromethane or tetrahydrofuran at low temperatures to maximize yield and purity.
  • Purification : Post-reaction purification is crucial for obtaining high-purity samples for biological testing.

This compound can undergo various chemical reactions:

Reaction Type Reagents Used Products Formed
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAlcohols or amines
Nucleophilic SubstitutionSodium hydride in DMFModified spirocyclic compounds

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with structurally similar compounds:

Compound Name Structural Features Unique Properties
Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylateContains an ester instead of an amide groupDifferent solubility properties
7-Difluoromethyl-1-(1,4-dioxaspiro[4.5]decane)Incorporates fluorine atomsPotentially enhanced biological activity
3-Methylpurine DerivativesDifferent core structureSimilar biological activity profiles used in cancer research

These comparisons underscore the distinctiveness of this compound within the spirocyclic class.

Properties

IUPAC Name

N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-12(14-2)10(13)9-3-5-11(6-4-9)15-7-8-16-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSBVBIAZACMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCC2(CC1)OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191201
Record name N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158243-48-2
Record name N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158243-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 1,4-dioxaspiro[4,5]decane-8-carboxylate (6.28 g, 29.3 mmol) obtained in Step 1 was dissolved in THF, and N,O-dimethylhydroxylamine hydrochloride (4.30 g, 44.1 mmol) was added thereto, followed by stirring. In an atmosphere of argon at −30° C., a 2.0 mol/L solution of isopropylmagnesium chloride in THF (44.1 mL, 88.2 mmol) was added dropwise to the reaction mixture, followed by stirring at −5° C. for 1 hour. Water was added to the reaction mixture, followed by extraction with chloroform. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (ethyl acetate) to afford N-methoxy-N-methyl-1,4-dioxaspiro[4,5]decane-8-carboxamide (6.61 g, 99%).
Quantity
6.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
44.1 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of N-methoxy-N-methyl-4-oxocyclohexanecarboxamide (2.1 g, 0.114 mol), glycol (0.9 g, 0.136 mol) and toluenesulfonate (0.1 g, cat) in toluene (30 mL) was refluxed overnight and then concentrated. Water was added, and the mixture was extracted with ethyl acetate. The extract was concentrated and purified by silica gel column chromatography (CH2Cl2:MeOH=100:1) to give the desired product (1 g, 38.4% yield).
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
glycol
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
38.4%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide

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